molecular formula C11H15F2N5 B11737045 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11737045
M. Wt: 255.27 g/mol
InChI Key: PATUPUFQHUGDKX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its biological and pharmacological activities. The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in various biologically active compounds. The specific synthetic routes and reaction conditions are often proprietary or detailed in specialized literature .

Chemical Reactions Analysis

1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and catalysts.

    Biology: The compound’s stability and bioavailability make it a valuable tool in studying biological processes and developing new pharmaceuticals.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and heterocycles. These compounds share the difluoromethyl group, which imparts stability and bioavailability. 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H15F2N5/c1-8(2)18-9(3-5-15-18)7-14-10-4-6-17(16-10)11(12)13/h3-6,8,11H,7H2,1-2H3,(H,14,16)

InChI Key

PATUPUFQHUGDKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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